molecular formula C12H16ClNO2 B12052958 cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride

cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B12052958
M. Wt: 241.71 g/mol
InChI Key: VBDYBLKMUZPABV-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acids and their derivatives It is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

    Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction. Nitration of the indane ring with nitric acid produces a nitro compound, which is then reduced to the corresponding amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the amine is reacted with carbon dioxide under high pressure and temperature.

    Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

    Formation of the Hydrochloride Salt: Finally, the ethyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Substituted amino-indan derivatives.

Scientific Research Applications

cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antiviral agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • cis-1-Amino-indan-2-carboxylic acid hydrochloride
  • cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
  • 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

Uniqueness

cis-1-Amino-indan-2-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the indane ring system and the presence of both an amino group and a carboxylic acid ester. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H/t10-,11+;/m1./s1

InChI Key

VBDYBLKMUZPABV-DHXVBOOMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N.Cl

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.